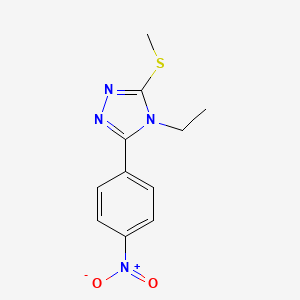![molecular formula C19H22F3N3O5 B11470721 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11470721.png)
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the trifluoromethyl group and the cyclohexyl group. The final step involves the attachment of the 3,4-dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and the trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
- N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The presence of the 3,4-dimethoxybenzamide moiety in this compound makes it unique and may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C19H22F3N3O5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H22F3N3O5/c1-29-13-9-8-11(10-14(13)30-2)15(26)23-18(19(20,21)22)16(27)25(17(28)24-18)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
AQGSTIPZXRGTNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3CCCCC3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11470644.png)
![2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11470649.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11470664.png)
![ethyl 4-[6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate](/img/structure/B11470667.png)

![4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide](/img/structure/B11470678.png)
![3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11470693.png)
![Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B11470694.png)
![Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11470700.png)
![Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester](/img/structure/B11470701.png)
![2-benzyl-4-[(E)-(hydroxyimino)(2,4,6-trimethyl-3-nitrophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11470706.png)
![8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11470728.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470732.png)
![ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11470734.png)
